Cas no 2034302-74-2 (1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one)

1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one
- 1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-3,3,3-trifluoropropan-1-one
- 2034302-74-2
- AKOS026691124
- 1-(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)-3,3,3-trifluoropropan-1-one
- F6479-3205
- 1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one
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- Inchi: 1S/C13H14ClF3N2O2/c14-10-8-18-4-1-11(10)21-9-2-5-19(6-3-9)12(20)7-13(15,16)17/h1,4,8-9H,2-3,5-7H2
- InChI Key: JMKKTPHBOSZQJW-UHFFFAOYSA-N
- SMILES: ClC1C=NC=CC=1OC1CCN(C(CC(F)(F)F)=O)CC1
Computed Properties
- Exact Mass: 322.0695899g/mol
- Monoisotopic Mass: 322.0695899g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 360
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 42.4Ų
1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6479-3205-100mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-5μmol |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-40mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-75mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-2μmol |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-10μmol |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-2mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-10mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-25mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6479-3205-3mg |
1-{4-[(3-chloropyridin-4-yl)oxy]piperidin-1-yl}-3,3,3-trifluoropropan-1-one |
2034302-74-2 | 3mg |
$63.0 | 2023-09-08 |
1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
Additional information on 1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one
Professional Introduction to Compound with CAS No. 2034302-74-2 and Product Name: 1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one
The compound with the CAS number 2034302-74-2 and the product name 1-{4-(3-chloropyridin-4-yl)oxypiperidin-1-yl}-3,3,3-trifluoropropan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this compound, particularly the presence of a piperidine ring and a trifluoromethyl group, contribute to its unique chemical properties and biological activities.
Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in enhancing the pharmacological properties of drug candidates. The trifluoromethyl group in this molecule is known to improve metabolic stability, binding affinity, and overall bioavailability. This feature has made such compounds attractive for the development of novel therapeutic agents. The 3-chloropyridine moiety further enhances the molecular complexity, potentially influencing both the electronic and steric properties of the compound, which can be crucial for its interaction with biological targets.
The piperidine ring is another key structural element that has been extensively studied in drug design. Piperidine derivatives are known for their ability to modulate various biological pathways, making them valuable scaffolds for developing drugs targeting neurological disorders, cardiovascular diseases, and infectious diseases. The specific arrangement of atoms in this compound's structure, including the 4-(3-chloropyridin-4-yl)oxy substituent, suggests a potential for selective binding to biological receptors or enzymes, which is a critical factor in drug efficacy.
In the context of current pharmaceutical research, there is a growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The unique structural motifs present in this compound may enable it to interact with specific PPIs, thereby offering a new approach to treating diseases that are difficult to target with traditional small-molecule drugs. For instance, studies have shown that certain piperidine derivatives can disrupt harmful protein aggregates associated with neurodegenerative diseases, suggesting that this compound could have therapeutic potential in such conditions.
Another area where this compound shows promise is in the development of antiviral agents. The combination of a chloropyridine ring and a trifluoropropionone moiety creates a molecular framework that can be optimized for inhibiting viral enzymes or interfering with viral replication processes. Recent advances in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy, facilitating the design of more effective antiviral drugs. This compound's structure aligns well with these computational models, making it a candidate for further investigation.
The synthesis of this compound involves sophisticated organic transformations that highlight the expertise required in modern pharmaceutical chemistry. The introduction of fluorine atoms into organic molecules often requires specialized methodologies to achieve high yields and purity. Techniques such as nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions are commonly employed in constructing the complex framework of this molecule. The successful synthesis of this compound demonstrates the capabilities of contemporary synthetic chemists in creating intricate molecular architectures.
Evaluation of the pharmacokinetic properties of this compound is essential before it can be considered for clinical development. Factors such as solubility, stability, and metabolic clearance need to be carefully assessed to ensure that it behaves favorably in vivo. Preliminary studies using computational models have suggested that modifications to the trifluoropropionone group could enhance solubility while maintaining biological activity. Such insights are critical for optimizing drug candidates during early-stage development.
The potential applications of this compound extend beyond traditional therapeutic areas. For example, its structural features make it suitable for use as an intermediate in synthesizing more complex molecules with tailored properties. This versatility underscores the importance of having versatile building blocks like this one in pharmaceutical research pipelines.
As research continues to uncover new biological targets and mechanisms underlying various diseases, compounds like this one will play an increasingly important role in drug discovery efforts. The combination of innovative chemical design and advanced computational techniques is paving the way for more efficient and targeted therapeutic interventions.
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